molecular formula C14H9N3O4S B2624270 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922032-38-0

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2624270
CAS No.: 922032-38-0
M. Wt: 315.3
InChI Key: WNLZHCILLGUGOY-UHFFFAOYSA-N
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Description

The compound N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a benzodioxole-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a thiophene moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it relevant for pharmaceutical and materials research. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c18-12(8-3-4-9-10(6-8)20-7-19-9)15-14-17-16-13(21-14)11-2-1-5-22-11/h1-6H,7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLZHCILLGUGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane. The final step involves the amidation of the benzo[d][1,3]dioxole-5-carboxylic acid with the oxadiazole-thiophene intermediate under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The use of high-throughput screening and automated synthesis platforms can also accelerate the development of efficient production methods .

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).

Major Products

Scientific Research Applications

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these enzymes and disrupt their activity leads to the inhibition of cancer cell growth and induction of apoptosis . Additionally, its unique structure allows for interactions with various biological macromolecules, enhancing its therapeutic potential .

Comparison with Similar Compounds

Structural Analogues with Benzodioxole-Carboxamide Cores

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
  • Structure : Benzodioxole-carboxamide with a 3,4-dimethoxyphenyl substituent.
  • Synthesis : Yield 75%, purified via silica chromatography (n-hexane:ethyl acetate, 3:2) .
  • Properties : Melting point (mp) 175–177°C; characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS.
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (2332803-59-3)
  • Structure : Brominated benzodioxole-carboxamide with a naphthyl group.
  • Properties : 95% purity; bromine enhances electrophilicity, contrasting with the thiophene-oxadiazole’s electron-rich nature .

Analogues with 1,3,4-Oxadiazole/Thiadiazole Moieties

N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a)
  • Structure : Thiadiazole-carboxamide with a phenyl group.
  • Synthesis: 93% yield via condensation of 2-hydrazino-N-phenyl-2-thioxoacetamide with CS₂/KOH .
  • Properties : White crystals, mp unreported. The thiadiazole core differs in electronic profile (sulfur vs. oxygen) .
Antiviral 1,3,4-Oxadiazole-Benzamide Derivatives (Compounds 446, 448, 4415)
  • Structure : 2-Nitrobenzamide linked to methylthio-oxadiazole.
  • Activity : Demonstrated superior antiviral activity compared to NNM (reference standard). Substituent position critically influenced potency .

Hybrid Structures with Thiophene and Heterocycles

N-(5-(1-Acetyl-5-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-3-yl)Benzoxazol-2-yl)Butyramide (7c)
  • Structure : Benzoxazole-pyrazoline-thiophene hybrid.
  • Properties : Mp 178–181°C; LCMS (ES + 396.99 (M + 1)) .
  • Application : Antitubercular activity highlights the role of thiophene in bioactivity.
N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
  • Structure : Isoxazole-thiophene-carboxamide.
  • Synthesis : Multi-step process involving oxime formation and cyclization .
  • Key Difference : Isoxazole vs. oxadiazole alters ring strain and hydrogen-bonding capacity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues
Compound Core Structure Heterocycle Mp (°C) Yield (%) Bioactivity
Target Compound Benzodioxole-carboxamide Oxadiazole
HSD-2 (2a) Benzodioxole-carboxamide None 175–177 75 Not reported
6-Bromo analogue Benzodioxole-carboxamide None
N-Phenyl-5-thioxo-thiadiazole (3a) Thiadiazole-carboxamide Thiadiazole 93 Not reported
Antiviral Compound 446 Oxadiazole-benzamide Oxadiazole Antiviral
7c Benzoxazole-pyrazoline Pyrazoline 178–181 Antitubercular
Key Observations:
  • Synthetic Efficiency : Thiadiazole derivatives (e.g., 3a) achieve higher yields (93%) than benzodioxole-carboxamides (75–77%), likely due to favorable cyclization kinetics .
  • Bioactivity : Thiophene-containing compounds (e.g., 7c, antiviral derivatives) show enhanced activity, suggesting the thiophene moiety’s role in target binding .
  • Thermal Stability : Higher melting points in benzoxazole hybrids (e.g., 7c, 178–181°C) vs. benzodioxoles (2a, 175–177°C) may reflect increased rigidity .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features:

  • A benzo[d][1,3]dioxole core, which is known for its diverse biological activities.
  • A thiophen-2-yl group that may enhance electronic properties and biological interactions.
  • An oxadiazole ring that is often associated with anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including:

  • Anticancer : Several studies have highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation.
  • Anti-inflammatory : The presence of thiophene and oxadiazole rings contributes to significant anti-inflammatory effects.
  • Antiviral : Some derivatives have shown promise as antiviral agents against various viral infections.

Anticancer Activity

A study by Syed et al. demonstrated the synthesis and evaluation of oxadiazole derivatives that exhibited potent anticancer activity against several cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through various pathways including the modulation of cell cycle proteins and apoptosis-related genes.

Case Study: In Vitro Evaluation

In vitro studies have shown that N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide significantly inhibits the proliferation of human cancer cell lines such as HeLa and MCF7. The compound was found to induce G0/G1 phase cell cycle arrest and promote apoptosis through caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Apoptosis induction
MCF712.3Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may inhibit NF-kB signaling pathways .

In Vivo Studies

In vivo models demonstrated that administration of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide led to reduced edema in paw inflammation models.

Treatment GroupEdema Reduction (%)
Control0
Compound Dose 145
Compound Dose 268

Antiviral Activity

Research has identified several oxadiazole derivatives as inhibitors of viral replication. A notable study evaluated the antiviral activity against dengue virus, revealing that certain analogs exhibited submicromolar activity against all four dengue virus serotypes .

The antiviral mechanism is believed to involve inhibition of viral polymerase activity, which is critical for viral RNA synthesis. Molecular docking studies suggest strong binding affinity to the active site of the viral polymerase.

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